Home > Products > Screening Compounds P127738 > Peptide YY, human
Peptide YY, human -

Peptide YY, human

Catalog Number: EVT-13530453
CAS Number:
Molecular Formula: C194H295N55O57
Molecular Weight: 4310 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Peptide YY, also known as peptide tyrosine tyrosine, is a 36-amino acid peptide encoded by the PYY gene in humans. It is primarily released from L cells in the ileum and colon in response to food intake. Peptide YY plays a significant role in appetite regulation by reducing food intake and promoting satiety. The two main forms of this peptide are Peptide YY 1-36 and Peptide YY 3-36, with the latter being the predominant form circulating in the bloodstream. This peptide is closely related to other members of the pancreatic polypeptide family, including neuropeptide Y and pancreatic polypeptide, sharing similar structural motifs and biological functions .

Source and Classification

Peptide YY is synthesized in the gastrointestinal tract, specifically within enteroendocrine L cells located predominantly in the distal gut. It was first isolated from porcine intestinal extracts in 1980. The classification of Peptide YY falls under gut hormones, which are crucial for regulating various physiological processes including appetite control, energy homeostasis, and gastrointestinal motility .

Synthesis Analysis

Methods

The synthesis of human Peptide YY can be achieved through several methods:

  1. Isolation from Biological Sources: Initially, Peptide YY was purified from human colonic extracts using chromatographic techniques that exploit its unique C-terminal tyrosine amide structure.
  2. Chemical Synthesis: Solid-phase peptide synthesis is commonly employed to produce synthetic Peptide YY that matches its natural counterpart in structure and function. This method allows for precise control over the sequence and modifications of the peptide .
Molecular Structure Analysis

Structure

The molecular structure of Peptide YY exhibits a characteristic back-folded conformation known as the PP-fold, which is crucial for its biological activity. This structure consists of an alpha-helix and polyproline helix connected by beta-turns. The PP-fold motif contributes to its stability and resistance to enzymatic degradation .

Data

Nuclear Magnetic Resonance (NMR) studies have shown that both Peptide YY 1-36 and Peptide YY 3-36 possess a well-defined structure in aqueous solutions, confirming their functional relevance in biological systems .

Chemical Reactions Analysis

Peptide YY undergoes enzymatic cleavage primarily by dipeptidyl peptidase IV, which converts Peptide YY 1-36 into Peptide YY 3-36 by removing the N-terminal tyrosine-proline dipeptide. This modification alters its receptor binding specificity; while Peptide YY 1-36 can interact with multiple Y receptors (Y1, Y2, Y5), Peptide YY 3-36 shows a high selectivity for the Y2 receptor .

Mechanism of Action

Peptide YY functions primarily as an anorexigenic hormone, meaning it reduces appetite. Upon release into circulation after food intake, it binds to specific receptors (predominantly Y2) located in the brain and gastrointestinal tract, leading to decreased food intake and increased feelings of fullness. The mechanism involves complex signaling pathways that modulate neuronal activity related to hunger and satiety .

Physical and Chemical Properties Analysis

Physical Properties

Peptide YY is a soluble peptide that exhibits stability under physiological conditions due to its unique structural features. Its molecular weight is approximately 4,200 Da.

Chemical Properties

Peptide YY has a high affinity for Y receptors due to its specific structural conformation. The presence of specific amino acids within its sequence contributes to its ability to resist proteolytic degradation .

Applications

Peptide YY has significant scientific applications:

  1. Obesity Research: Due to its role in appetite regulation, Peptide YY is studied as a potential therapeutic target for obesity management.
  2. Gastrointestinal Disorders: Research into Peptide YY's effects on gut motility and secretion may lead to new treatments for gastrointestinal diseases.
  3. Biopharmaceuticals: Modified forms of Peptide YY are being explored as anti-obesity agents in clinical settings .
Molecular and Structural Characterization of PYY

Gene Structure and Transcriptional Regulation of the PYY Locus

The human PYY gene (Gene ID: 5697, Official Symbol: PYY), located on chromosome 17q21.1, spans approximately 1.2 kilobases and comprises four exons and three introns. The protein-coding region resides within exons 2–4, which collectively encode the 97-amino acid prepro-PYY precursor protein. This precursor undergoes sequential proteolytic processing to yield the biologically active peptides PYY(1-36) and its truncated isoform PYY(3-36). The transcriptional regulation of PYY is complex, involving cis-regulatory elements within the proximal promoter and the 3'-untranslated region (3'-UTR) that influence tissue-specific expression and response to metabolic signals [2].

Systematic resequencing of the PYY locus in ethnically diverse populations (European, African, Hispanic, East Asian) identified several common single-nucleotide polymorphisms (SNPs). Among these, the promoter SNP rs2070592 (A-23G) and the 3'-UTR SNP rs162431 (C+1134A) form a haplotype block exhibiting significant linkage disequilibrium. Functional studies using luciferase reporter constructs demonstrated that both SNPs directly modulate gene expression:

  • The A-23G (rs2070592) promoter variant alters basal transcriptional activity in neuroendocrine cells (P = 0.0016).
  • The C+1134A (rs162431) 3'-UTR variant significantly impacts mRNA stability and translational efficiency (P < 0.001) [2].

Heritability studies in twin cohorts revealed that plasma PYY levels are highly heritable (P < 0.0001), with significant genetic pleiotropy observed between PYY levels and body mass index (BMI) (P = 0.03). This PYY haplotype predicts not only circulating PYY levels (P = 0.009) but also associates with multiple metabolic syndrome traits, suggesting it confers susceptibility to obesity and related cardiorenal disorders [2].

Table 1: Functional Genetic Variants in the Human PYY Locus

Variant IDLocationNucleotide ChangeFunctional ConsequenceAssociated Trait(s)
rs2070592Proximal PromoterA → G↓ Basal transcriptional activity (P = 0.0016)Plasma PYY, BMI, Metabolic Syndrome
rs1624313'-UTRC → A↓ mRNA stability/translation (P < 0.001)Plasma PYY, BMI, Metabolic Syndrome
PYY HaplotypePromoter + 3'-UTRA-23G / C+1134AAltered expression & metabolic trait susceptibility (P = 0.009)Obesity susceptibility

Post-Translational Processing and Proteolytic Cleavage Mechanisms

The initial translational product of the PYY gene is prepro-PYY, a 97-amino acid precursor. Sequential enzymatic processing yields the mature bioactive forms:

  • Signal Peptide Cleavage: Co-translational removal of the N-terminal signal peptide generates pro-PYY.
  • Endoproteolytic Cleavage: Prohormone convertases (PC1/3 and PC2) liberate PYY(1-36) by cleaving at dibasic residues (Arg-Arg) flanking the mature peptide sequence.
  • Proteolytic Truncation: PYY(1-36) undergoes N-terminal dipeptide removal catalyzed by dipeptidyl peptidase IV (DPP-IV), yielding PYY(3-36) [1] [4] [5].

The conversion of PYY(1-36) to PYY(3-36) represents a critical regulatory step with profound functional implications. DPP-IV selectively cleaves the Tyr¹-Pro² peptide bond, resulting in the loss of the N-terminal tyrosine and proline. This proteolytic event is tissue-specific and concentration-dependent, occurring primarily within the intestinal mucosa and in circulation post-secretion. Notably, the human colon contains a high proportion of PYY(3-36), suggesting it is the dominant form released into the bloodstream [1] [4] [9]. This irreversible modification exemplifies a key mechanism in degradomics, where limited proteolysis generates stable proteoforms with altered receptor specificity and biological activity. The structural basis for DPP-IV specificity lies in its recognition of the Tyr-Pro motif and the accessibility of the unstructured N-terminus of PYY(1-36) [5] [9].

Table 2: Key Proteolytic Events in Human PYY Maturation

Enzyme ClassSpecific EnzymeCleavage SiteSubstrateProductFunctional Consequence
Signal PeptidaseSignal Peptidase ComplexPrepro-PYY N-terminusPrepro-PYYPro-PYYRemoval of signal peptide for secretion
Prohormone ConvertasePC1/3, PC2Flanking dibasic residuesPro-PYYPYY(1-36)Liberation of mature peptide core
ExopeptidaseDipeptidyl Peptidase IV (DPP-IV)Tyr¹-Pro²PYY(1-36)PYY(3-36)Alters receptor binding profile (Y2 selectivity)

Structural Motifs and Receptor Binding Affinity Dynamics

Human PYY belongs to the NPY peptide family, characterized by a conserved amidated C-terminus and a polyproline helix followed by an α-helix. The primary structure of PYY(1-36) is YPIKPEAPGEDASPEELNRYYASLRHYLNLVTRQRY-amide. Crucially, it differs from porcine PYY at position 3 (Ile³ in humans vs. Ala³ in porcine) and position 18 (Asn¹⁸ vs. Ser¹⁸). Canine and rat PYY share the porcine sequence [1] [4] [7]. The truncated isoform PYY(3-36) lacks the first two N-terminal amino acids: IKPEAPGEDASPEELNRYYASLRHYLNLVTRQRY-amide [1].

The N-terminal truncation in PYY(3-36) fundamentally alters its receptor binding profile:

  • PYY(1-36): Binds with high affinity to all functional neuropeptide Y receptors (Y1, Y2, Y4, Y5), acting as a full agonist. Its intact N-terminus is crucial for interaction with the Y1 and Y5 receptor subtypes. Molecular dynamics simulations suggest that Ile³ and the Tyr¹-Pro² motif contribute to stabilizing interactions within the binding pocket of Y1/Y5 receptors.
  • PYY(3-36): Acts as a highly selective agonist for the Y2 receptor (Y2R). Removal of Tyr¹-Pro² abolishes binding to Y1, Y4, and Y5 receptors. The free N-terminal Ile³ of PYY(3-36) fits precisely into a hydrophobic pocket within the Y2R binding cleft, while the conserved α-helical core (residues 13-32) and amidated C-terminus maintain crucial contacts with receptor transmembrane domains [1] [2] [7].

Structural dynamics significantly influence binding affinity and functional outcomes. The flexibility of the receptor-binding motif (RBM), particularly residues 28-36 at the C-terminus, allows conformational adaptation to different receptor subtypes. Comparative binding studies indicate that PYY(3-36) exhibits a 10-100 fold higher selectivity for Y2R over PYY(1-36). This selectivity underpins the distinct physiological roles: PYY(1-36) can exert orexigenic effects via Y1/Y5 receptors in the central nervous system, while peripherally derived PYY(3-36) acts as a potent anorectic signal via hypothalamic Y2 receptors. The structural basis for this functional divergence highlights the critical role of N-terminal proteolysis as a molecular switch regulating PYY signaling [1] [2] [7].

Table 3: Structural Determinants of Receptor Binding in Human PYY Isoforms

Structural FeaturePYY(1-36)PYY(3-36)Functional Consequence
N-TerminusTyr¹-Pro²-Ile³Ile³Loss of Y1/Y5 binding in PYY(3-36); Ile³ critical for Y2 hydrophobic pocket occupancy
Core Helix (Residues 14-31)Conserved α-helix (stabilized by Glu15, Arg19, Tyr20, Leu24)Identical conserved α-helixMaintains receptor contact surfaces for shared binding (Y2, Y4, Y5 for PYY1-36; Y2 for PYY3-36)
C-Terminus (Residues 32-36)Arg³³-Gln³⁴-Arg³⁵-Tyr³⁶-NH₂Arg³³-Gln³⁴-Arg³⁵-Tyr³⁶-NH₂Amidated Tyr³⁶ is essential for high-affinity binding to all NPY receptors
Receptor SpecificityY1, Y2, Y4, Y5 (Pan-receptor agonist)Selective Y2 receptor agonistPYY(1-36): Complex effects (orexigenic, vasoconstrictive); PYY(3-36): Anorectic signal

Properties

Product Name

Peptide YY, human

IUPAC Name

5-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[1-[2-[[2-[[1-[6-amino-2-[[2-[[1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid

Molecular Formula

C194H295N55O57

Molecular Weight

4310 g/mol

InChI

InChI=1S/C194H295N55O57/c1-17-99(12)154(244-183(299)143-36-25-73-247(143)188(304)115(196)80-104-37-47-110(253)48-38-104)185(301)228-125(28-18-19-67-195)189(305)248-74-26-34-141(248)181(297)225-122(59-64-149(264)265)159(275)218-102(15)187(303)246-72-24-33-140(246)180(296)214-90-147(261)219-120(58-63-148(262)263)164(280)240-137(88-152(270)271)169(285)217-101(14)158(274)242-139(92-251)190(306)249-75-27-35-142(249)182(298)226-124(61-66-151(268)269)166(282)224-123(60-65-150(266)267)167(283)230-128(77-95(4)5)171(287)238-135(86-145(198)259)176(292)222-117(30-21-69-211-192(203)204)162(278)234-132(83-107-43-53-113(256)54-44-107)174(290)235-131(82-106-41-51-112(255)52-42-106)168(284)216-100(13)157(273)241-138(91-250)179(295)233-127(76-94(2)3)170(286)221-118(31-22-70-212-193(205)206)163(279)237-134(85-109-89-209-93-215-109)175(291)236-133(84-108-45-55-114(257)56-46-108)173(289)231-129(78-96(6)7)172(288)239-136(87-146(199)260)177(293)232-130(79-97(8)9)178(294)243-153(98(10)11)184(300)245-155(103(16)252)186(302)227-119(32-23-71-213-194(207)208)160(276)223-121(57-62-144(197)258)165(281)220-116(29-20-68-210-191(201)202)161(277)229-126(156(200)272)81-105-39-49-111(254)50-40-105/h37-56,89,93-103,115-143,153-155,250-257H,17-36,57-88,90-92,195-196H2,1-16H3,(H2,197,258)(H2,198,259)(H2,199,260)(H2,200,272)(H,209,215)(H,214,296)(H,216,284)(H,217,285)(H,218,275)(H,219,261)(H,220,281)(H,221,286)(H,222,292)(H,223,276)(H,224,282)(H,225,297)(H,226,298)(H,227,302)(H,228,301)(H,229,277)(H,230,283)(H,231,289)(H,232,293)(H,233,295)(H,234,278)(H,235,290)(H,236,291)(H,237,279)(H,238,287)(H,239,288)(H,240,280)(H,241,273)(H,242,274)(H,243,294)(H,244,299)(H,245,300)(H,262,263)(H,264,265)(H,266,267)(H,268,269)(H,270,271)(H4,201,202,210)(H4,203,204,211)(H4,205,206,212)(H4,207,208,213)

InChI Key

YNXLOPYTAAFMTN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CNC=N6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)N)NC(=O)C9CCCN9C(=O)C(CC1=CC=C(C=C1)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.